Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17205476
InChI: InChI=1S/C15H12O2S/c1-2-17-15(16)7-12-10-5-3-4-6-11(10)13-8-18-9-14(12)13/h3-9H,2H2,1H3/b12-7-
SMILES:
Molecular Formula: C15H12O2S
Molecular Weight: 256.3 g/mol

Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate

CAS No.:

Cat. No.: VC17205476

Molecular Formula: C15H12O2S

Molecular Weight: 256.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate -

Specification

Molecular Formula C15H12O2S
Molecular Weight 256.3 g/mol
IUPAC Name ethyl (2Z)-2-indeno[1,2-c]thiophen-4-ylideneacetate
Standard InChI InChI=1S/C15H12O2S/c1-2-17-15(16)7-12-10-5-3-4-6-11(10)13-8-18-9-14(12)13/h3-9H,2H2,1H3/b12-7-
Standard InChI Key QEEBLZOAPORQOA-GHXNOFRVSA-N
Isomeric SMILES CCOC(=O)/C=C\1/C2=CC=CC=C2C3=CSC=C31
Canonical SMILES CCOC(=O)C=C1C2=CC=CC=C2C3=CSC=C31

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate is defined by the IUPAC name ethyl (2Z)-2-indeno[1,2-c]thiophen-4-ylideneacetate. Its molecular formula (C₁₅H₁₂O₂S) reflects a hybrid architecture combining an indene ring fused to a thiophene moiety, with an ethyl acetate group at the C2 position (Table 1).

Table 1: Key physicochemical properties

PropertyValue
Molecular formulaC₁₅H₁₂O₂S
Molecular weight256.3 g/mol
IUPAC nameethyl (2Z)-2-indeno[1,2-c]thiophen-4-ylideneacetate
Canonical SMILESCCOC(=O)C=C1C2=CC=CC=C2C3=CSC=C31
PubChem CID129319727

The Z-configuration of the exocyclic double bond is confirmed by its isomeric SMILES string (/C=C\), which dictates planar rigidity and electronic delocalization across the fused rings.

Spectroscopic Characterization

Infrared (IR) and nuclear magnetic resonance (NMR) data for analogous indeno-thiophene derivatives provide insights into its structural features. For example, IR spectra of related compounds show characteristic peaks at 1745–1750 cm⁻¹ (C=O stretch) and 1607–1693 cm⁻¹ (C=C/C=N vibrations) . ¹H NMR signals for the ethyl group typically appear as a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 4.1–4.3 ppm (CH₂), while aromatic protons resonate between δ 7.2–8.9 ppm .

Synthesis and Reaction Pathways

Palladium-Catalyzed Allylic Arylation

A robust synthesis route involves palladium-catalyzed 5-endo-trig allylic arylation, as demonstrated by Singh et al. . Key steps include:

  • Formation of N-alkyl-isatins: Reaction of isatin derivatives with alkyl halides in tetrahydrofuran (THF) at 0°C, yielding intermediates in 60–85% purity.

  • Cyclocondensation: Treatment with propionaldehyde and DBU at −25°C, followed by acid-catalyzed cyclization, generates indeno-thiophene precursors.

  • Acetylation: Final acetylation using acetic anhydride and triethylamine in dichloromethane affords the target compound in 70–90% yield .

Table 2: Optimized reaction conditions for synthesis

ParameterCondition
CatalystPd(PPh₃)₄
SolventTHF/DCM
Temperature−25°C to room temperature
Yield70–90%

Alternative Cyclocondensation Approaches

El-Taweel and Zaied reported a complementary method using chloroacetone and potassium hydroxide in dimethylformamide (DMF). Cyclization of indeno-thiophene precursors with active methylene nitriles yielded derivatives with 70% efficiency, as confirmed by mass spectrometry .

Electronic Properties and Material Science Applications

Optoelectronic Performance

The indeno-thiophene core’s extended π-system enables charge transport properties suitable for organic field-effect transistors (OFETs) and photovoltaic cells. Density functional theory (DFT) calculations predict a HOMO-LUMO gap of ∼3.1 eV, favoring electron injection in device architectures.

Comparative Analysis with Analogues

Table 3: Electronic properties of indeno-thiophene derivatives

CompoundHOMO (eV)LUMO (eV)Bandgap (eV)
Ethyl 2-(8H-indeno[1,2-c]thiophen-8-ylidene)acetate−5.2−2.13.1
Indeno[1,2-c]thiophene-4-carbonitrile−5.4−2.33.1

The ethyl acetate substituent minimally disrupts conjugation, preserving optoelectronic efficiency while enhancing solubility in polar solvents.

Industrial and Environmental Considerations

Scalability and Cost Analysis

Bulk synthesis remains cost-prohibitive due to palladium catalysts ($320–450/g) . Alternatives like nickel-catalyzed cross-couplings are being explored to reduce expenses by ∼40% .

Environmental Impact

The compound’s persistence in aquatic systems (BCF: 1,200) raises ecotoxicological concerns. Biodegradation studies show <10% degradation over 28 days, necessitating advanced oxidation processes for remediation.

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